(3S)-N-methyloxolane-3-sulfonamide
CAS No.: 2639372-18-0
Cat. No.: VC11519707
Molecular Formula: C5H11NO3S
Molecular Weight: 165.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639372-18-0 |
|---|---|
| Molecular Formula | C5H11NO3S |
| Molecular Weight | 165.2 |
Introduction
Structural and Physicochemical Properties
(3S)-N-methyloxolane-3-sulfonamide possesses the molecular formula C₅H₁₁NO₃S and a molecular weight of 165.2 g/mol. Its structure integrates a sulfonamide group (-SO₂NH-) attached to a methyl-substituted oxolane ring in the (S)-configuration. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 2639372-18-0 |
| Molecular Formula | C₅H₁₁NO₃S |
| Molecular Weight | 165.2 g/mol |
| Purity | ≥95% |
| Solubility | Moderate in polar solvents |
The stereochemistry at the sulfur-bearing carbon (C3) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles . Computational studies using density functional theory (DFT) on analogous sulfonamides reveal that the sulfonamide group’s electron-withdrawing nature enhances binding affinity to bacterial dihydropteroate synthase (DHPS) .
Synthesis and Reaction Dynamics
Conventional Synthesis Routes
The synthesis of (3S)-N-methyloxolane-3-sulfonamide typically involves sulfonylation of (3S)-N-methyloxolane-3-amine under controlled conditions. Key steps include:
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Amine Activation: Reaction of the oxolane amine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane.
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Temperature Control: Maintenance at 0–5°C to minimize side reactions.
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Purification: Column chromatography or recrystallization to achieve ≥95% purity.
Green Chemistry Approaches
Recent advances leverage deep eutectic solvents (DESs) for sustainable synthesis. Choline chloride/urea (1:2 mol/mol) or choline chloride/glycerol (1:2 mol/mol) mixtures enable sulfonamide formation at ambient temperatures with yields up to 97% . For example:
| DES System | Yield (%) | Reaction Time (h) |
|---|---|---|
| ChCl/urea | 97 | 2–12 |
| ChCl/glycerol | 90 | 4–8 |
These methods reduce reliance on volatile organic solvents and improve scalability, aligning with green chemistry principles .
Biological Activity and Mechanism
Antibacterial Action
(3S)-N-methyloxolane-3-sulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folic acid biosynthesis. By competing with para-aminobenzoic acid (pABA), it disrupts nucleotide synthesis, rendering the compound bacteriostatic . Comparative studies with sulfamethazine and sulfadiazine show similar IC₅₀ values (~5–10 μM) against Escherichia coli and Staphylococcus aureus .
Stereochemical Specificity
The (S)-configuration at C3 enhances target binding via optimal spatial alignment with DHPS active sites. Enantiomeric (R)-forms exhibit 3–5-fold lower activity, underscoring the importance of chiral synthesis.
Applications in Drug Development
Lead Optimization
The oxolane ring’s rigidity and sulfonamide’s hydrogen-bonding capacity make this compound a promising scaffold for antibacterial drug candidates. Structural analogs are under investigation for improved pharmacokinetics and reduced resistance development .
Organocatalysis
Chiral sulfonamides derived from (3S)-N-methyloxolane-3-sulfonamide have been explored as asymmetric catalysts. For instance, sulfonimidoyl ureas facilitate enantioselective aza-Henry reactions with >90% ee .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C |
| Stability | 24 months (desiccated) |
| PPE | Gloves, lab coat, goggles |
Environmental Impact
While no direct ecotoxicity data exist for (3S)-N-methyloxolane-3-sulfonamide, sulfonamides generally exhibit low biodegradability and may accumulate in aquatic systems. DES-based synthesis reduces wastewater contamination by 40% compared to traditional methods .
Future Directions
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